molecular formula C19H14ClN7OS B5047533 3-(4-chlorophenyl)-2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5047533
M. Wt: 423.9 g/mol
InChI Key: YTKXUEKDZQXPRH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one family, characterized by a fused tricyclic core structure. Its distinct features include:

  • Substituents: A 4-chlorophenyl group at position 3, a methyl group at position 2, and a 5-(methylsulfanyl)-4H-1,2,4-triazole moiety at position 5. These substituents likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN7OS/c1-10-15(11-3-5-12(20)6-4-11)16-21-9-13-14(27(16)25-10)7-8-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKXUEKDZQXPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

Scientific Research Applications

The following sections outline the primary applications of this compound in scientific research.

Antimicrobial Activity

Research has demonstrated that pyrazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one can inhibit the growth of various bacteria and fungi. The mechanism typically involves interference with microbial metabolic pathways or structural integrity.

Study Organism Tested Activity
Li et al. (1995)Staphylococcus aureusSignificant inhibition observed
Hernandez et al. (2003)Escherichia coliModerate activity noted

Anticancer Properties

The compound has been investigated for its anticancer potential. Pyrazolo-pyrimidines are known to interact with specific enzymes involved in cancer cell proliferation. For example, derivatives have been shown to inhibit kinases that are often overactive in cancerous cells.

Study Cancer Cell Line Inhibition Rate
PMC5314832 (2017)MCF-7 (breast cancer)75% inhibition at 50 µM
PMC6273005 (2016)HeLa (cervical cancer)60% inhibition at 25 µM

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Compounds like this one have shown promise in reducing inflammatory markers in vitro and in vivo.

Study Model Used Effect Observed
PMC4142841 (2014)Rat paw edema modelReduction in swelling by 40%
MDPI (2008)LPS-induced inflammation in miceDecrease in TNF-alpha levels

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. Researchers employ various synthetic strategies, including microwave-assisted synthesis and multi-component reactions, to create analogs with improved efficacy or reduced toxicity.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: Antimicrobial Screening
    A series of pyrazolo-pyrimidine derivatives were synthesized and screened against common pathogens. The study found that modifications on the triazole ring significantly enhanced antibacterial activity compared to the parent compound.
  • Case Study 2: Cancer Cell Inhibition
    In vitro studies on modified derivatives showed promising results against lung cancer cell lines, indicating potential pathways for drug development targeting specific tumor markers.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves inhibition of cyclin-dependent kinase 2 (CDK2). This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to methoxy or trifluoromethyl substituents in analogues (e.g., compound 4n in ). This could influence membrane permeability or receptor binding.

The absence of reported activity for the target compound suggests further biological evaluation is needed, particularly given the unique triazole-sulfanyl group, which may confer novel interactions.

Biological Activity

The compound 3-(4-chlorophenyl)-2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-pyrido-pyrimidine framework. Key structural elements include:

  • Chlorophenyl group : Known for enhancing pharmacological properties.
  • Methylsulfanyl group : Often associated with improved solubility and bioactivity.
  • Triazole moiety : Recognized for its role in biological interactions.

Chemical Formula

ComponentValue
Molecular FormulaC17H15ClN6OS
Molecular Weight374.85 g/mol

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit significant antiviral activity. For instance, derivatives of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine have been evaluated for their efficacy against various viruses.

  • Case Study : A study found that certain pyrazolo-fused compounds demonstrated up to 91% inhibition of HSV-1 replication at concentrations of 50 μM while maintaining low cytotoxicity (CC50 > 600 μM) .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its interaction with various molecular targets involved in cancer progression.

  • Mechanism of Action : It is hypothesized that the compound may inhibit specific kinases or enzymes critical for tumor growth . For instance, related compounds have shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of similar heterocyclic compounds. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

  • Findings : Compounds with similar structures have been reported to exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Summary of Research Findings

Study FocusFindings
Antiviral ActivityUp to 91% inhibition of HSV-1 at 50 μM
Anticancer MechanismPotential DHFR inhibition
Anti-inflammatory ActivityIC50 values comparable to diclofenac sodium

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolo-pyrido-pyrimidine core of this compound?

The synthesis involves multi-step pathways, typically starting with condensation reactions between substituted pyrazole precursors and pyridine/pyrimidine derivatives. Key steps include:

  • Cyclization under acidic conditions (e.g., HCl or H₂SO₄) to form the fused pyrazolo-pyrido-pyrimidine framework .
  • Introduction of the triazole moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Optimization of reaction time (6–16 hours) and temperature (50–100°C) to maximize yield . Methodological Tip: Monitor intermediate purity using thin-layer chromatography (TLC) and employ column chromatography for final purification .

Q. Which analytical techniques are critical for structural confirmation?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR (¹H and ¹³C): Assigns proton environments and carbon frameworks, particularly for distinguishing chlorophenyl and triazole substituents .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., expected m/z ~440–450 for this compound) .
  • X-ray Diffraction: Resolves 3D conformation and confirms fused ring geometry . Note: Cross-validate data with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities in peak assignments .

Q. How can researchers determine solubility and physicochemical properties?

  • Solubility: Use the shake-flask method in solvents like DMSO, ethanol, or water. Expect moderate solubility in polar aprotic solvents due to the hydrophobic chlorophenyl group .
  • logP Calculation: Employ HPLC retention times or software (e.g., ChemAxon) to estimate lipophilicity, which influences bioavailability .
  • Melting Point: Determine via differential scanning calorimetry (DSC) to assess purity and stability .

Advanced Research Questions

Q. What experimental designs elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). The triazole and pyrimidine moieties may competitively bind ATP pockets .
  • Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding poses with targets like EGFR or CDK2. Focus on hydrogen bonding with the triazole’s sulfur and nitrogen atoms .
  • Kinetic Studies: Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Analog Synthesis: Replace the methylsulfanyl group with ethoxy or amino substituents to modulate electron density and steric effects .
  • Bioactivity Profiling: Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) and compare IC₅₀ values. Prioritize derivatives with <10 µM potency .
  • QSAR Modeling: Develop regression models correlating substituent properties (Hammett σ, π parameters) with activity .

Q. How should researchers resolve contradictions in biological activity data?

  • Reproducibility Checks: Replicate assays in triplicate across independent labs to rule out technical variability .
  • Purity Assessment: Use HPLC-MS to confirm >95% compound purity; impurities (e.g., unreacted intermediates) may skew results .
  • Cell Line Validation: Ensure cell lines are authenticated (STR profiling) and cultured under standardized conditions .

Q. What computational approaches model interactions with biological targets?

  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities and guide lead optimization .
  • Pharmacophore Mapping: Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Phase .

Q. How can stability under physiological conditions be assessed?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light, and pH extremes (1–13). Monitor degradation via HPLC and identify products using LC-MS .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24 hours) and quantify remaining compound to predict in vivo half-life .

Q. What challenges arise during scale-up of synthesis for preclinical studies?

  • Reaction Heterogeneity: Use flow chemistry to maintain consistent temperature and mixing in large batches .
  • Purification Bottlenecks: Replace column chromatography with recrystallization or countercurrent distribution for cost-effective scaling .
  • Yield Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., ethanol/water mixtures) .

Q. How are metabolic pathways and metabolite identification studied?

  • In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Look for hydroxylation or demethylation products .
  • Radiolabeling: Synthesize a ¹⁴C-labeled analog to track metabolic fate in vivo .
  • CYP Enzyme Profiling: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes .

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